(+/-)-Enterolactone-13c3
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Overview
Description
rac Enterolactone -13C3: is a labeled form of enterolactone, a mammalian lignan derived from plant lignans. Enterolactone is known for its phytoestrogenic properties and is a significant metabolite in the human body, often associated with various health benefits, including potential anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Enterolactone -13C3 involves several steps, starting from commercially available precursors. One common method includes the stereoselective alkylation of diisopropyl malate, followed by saponification to yield succinic acids. Acetalization then affords dioxolanones, which are further alkylated and reduced to produce the desired lactone lignans .
Industrial Production Methods: Industrial production of rac Enterolactone -13C3 typically involves large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the labeled compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: rac Enterolactone -13C3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Scientific Research Applications
rac Enterolactone -13C3 has a wide range of applications in scientific research:
Mechanism of Action
rac Enterolactone -13C3 exerts its effects primarily through its interaction with estrogen receptors. It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and hormone metabolism . The compound’s ability to inhibit cancer cell proliferation is particularly notable, making it a subject of interest in cancer research .
Comparison with Similar Compounds
Enterodiol: Another mammalian lignan with similar estrogenic properties but less potent than enterolactone.
Secoisolariciresinol: A plant lignan that is a precursor to enterolactone and enterodiol.
Matairesinol: Another precursor lignan that is metabolized to enterolactone in the human body.
Uniqueness: rac Enterolactone -13C3 is unique due to its labeled carbon atoms, which make it particularly useful in tracer studies and metabolic research. Its strong estrogenic activity and potential anti-cancer properties also distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H18O4 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(3S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1 |
InChI Key |
HVDGDHBAMCBBLR-JRZJBTRGSA-N |
Isomeric SMILES |
C1C([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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